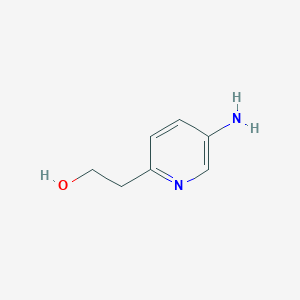

2-(5-氨基吡啶-2-基)乙醇

描述

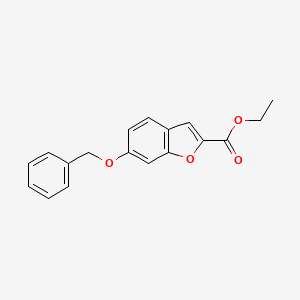

“2-(5-Aminopyridin-2-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1552277-17-4 . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .

Synthesis Analysis

The synthesis of “2-(5-Aminopyridin-2-yl)ethan-1-ol” involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ for 2 hours . The reaction was quenched with water and NaOH (2 M), dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated .Molecular Structure Analysis

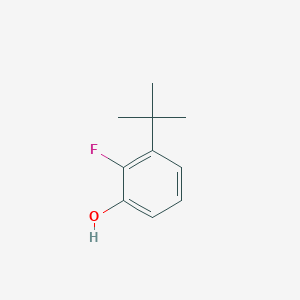

The molecular formula of “2-(5-Aminopyridin-2-yl)ethan-1-ol” is C7H10N2O . Its molecular weight is 138.17 .Chemical Reactions Analysis

“2-(5-Aminopyridin-2-yl)ethan-1-ol” is involved in various chemical reactions. For instance, it can react with palladium diacetate, caesium carbonate, and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl at 100 - 120℃ under microwave irradiation .科学研究应用

分析化学和传感

寡糖分析:一种涉及用 2-氨基吡啶还原胺化寡糖的方法,产生用于分析寡糖的荧光衍生物,包括确定它们的聚合度、糖序列和连接点 (Hase、Ikenaka 和 Matsushima,1978)。

痕量金属检测:已经开发出类似于 BPYTA(与 2-氨基吡啶相关)的联吡啶衍生物,用于检测水中的痕量 Zn2+ 离子,显示出很高的灵敏度和选择性,尤其是在其他金属离子(如 Cd2+)上 (Kong 等人,2013)。

材料科学

液晶形成:对含有联吡啶的混合物中液晶性的研究揭示了氢键在稳定液晶态中的作用 (Martinez-Felipe 等人,2016)。

光驱动光催化:涉及联吡啶衍生物的超分子复合物用于 CO2 的光催化还原,这是一种很有前途的碳捕获和利用方法 (Tamaki 等人,2013)。

催化

有机合成中的 C-烷基化:氨基吡啶被用作环 1,2-二酮的 Rh 催化分子间 C-烷基化中的可回收导向基团,证明了其在有机合成中的效率 (Wang、Reinus 和 Dong,2012)。

铜促进的胺化:N-氨基吡啶鎓盐已被用于有机化学中的铜促进的 C-H/N-H 偶联,突出了它们在复杂分子合成中的用途 (Kwak 和 Daugulis,2019)。

药理学和增味

- 增味剂合成:对 N-(1-羧乙基)-6-(羟甲基)吡啶-3-醇(一种与 2-氨基吡啶在结构上相关的化合物)的研究表明了其在增味中的应用 (Villard 等人,2003)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

2-(5-aminopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVOBTPSBMJFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Nitropyridin-3-yl)oxy]benzonitrile](/img/structure/B1529714.png)

![2-Azaspiro[4.5]decane-3,8-dione](/img/structure/B1529716.png)

![6-[(3-Methyloxetan-3-yl)methoxy]pyridazin-3-amine](/img/structure/B1529721.png)

![Benzene, 1,1',1''-[[[2-(bromomethyl)-2-propen-1-yl]oxy]methylidyne]tris-](/img/structure/B1529731.png)

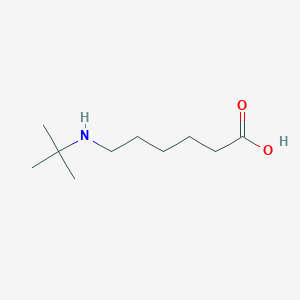

![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoic acid](/img/structure/B1529733.png)